molecular formula C23H17ClF2N2 B10924474 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10924474
M. Wt: 394.8 g/mol
InChI Key: CVJRHYMPYHUTBE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of chlorobenzyl, fluorophenyl, and methyl groups attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate and 4-methylacetophenone to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the specific substituents attached to the pyrazole ring. The presence of different functional groups can significantly impact their chemical properties, reactivity, and potential applications. The unique combination of chlorobenzyl, fluorophenyl, and methyl groups in this compound makes it distinct and potentially more versatile in various research and industrial applications.

Properties

Molecular Formula

C23H17ClF2N2

Molecular Weight

394.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H17ClF2N2/c1-15-22(17-4-10-20(25)11-5-17)27-28(14-16-2-8-19(24)9-3-16)23(15)18-6-12-21(26)13-7-18/h2-13H,14H2,1H3

InChI Key

CVJRHYMPYHUTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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